
6-Bromo-4-methylquinolin-2-ol
Overview
Description
6-Bromo-4-methylquinolin-2-ol is a quinoline derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylquinolin-2-ol typically involves the bromination of 4-methylquinolin-2-ol. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form 6-bromo-4-methylquinoline.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 6-Bromo-4-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-4-methylquinolin-2-ol (C₁₀H₈BrNO) features a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring. Its molecular weight is approximately 238.08 g/mol. The compound's structure contributes to its reactivity and biological properties, making it a subject of interest in various research domains .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its efficacy against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .
Anticancer Potential
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its impact on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, revealing the following IC50 values:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.5 |
MCF-7 | 22.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer therapeutic agent .
Antioxidant Activity
The compound also exhibits notable antioxidant properties, which are essential for counteracting oxidative stress-related diseases. In a DPPH radical scavenging assay, it demonstrated significant antioxidant activity with an IC50 value of 25 μM, indicating effective neutralization of free radicals .
Synthesis and Production
The synthesis of this compound typically involves the Knorr reaction, where b-keto esters react with aniline derivatives to form quinoline structures. The overall yield from this synthesis can vary based on the specific conditions employed .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique structural features make it suitable for use in advanced materials science applications .
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylquinolin-2-ol involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The exact molecular pathways are still under investigation, but it is known to interfere with DNA synthesis and protein function .
Comparison with Similar Compounds
- 6-Bromo-2-methylquinolin-4-ol
- 6-Bromoquinolin-2-ol
- 4-Methylquinolin-2-ol
Comparison: 6-Bromo-4-methylquinolin-2-ol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Biological Activity
6-Bromo-4-methylquinolin-2-ol is a quinoline derivative that has garnered attention in various fields of biological research due to its significant biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H8BrNO
- Molecular Weight : 238.08 g/mol
- CAS Number : 89446-19-5
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, specifically DNA gyrase and topoisomerase IV, leading to the disruption of bacterial cell division and growth.
- Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis by activating caspase pathways and upregulating pro-apoptotic genes. It also modulates critical cell signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation.
- Viral Inhibition : The compound binds to viral proteins, effectively inhibiting their replication and reducing viral loads in infected cells.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
The compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves interference with metabolic processes crucial for bacterial survival.
Anticancer Effects
Research indicates that this compound can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a targeted cancer therapy.
Antiviral Properties
Studies have shown that it can reduce the replication rate of certain viruses, making it a candidate for further investigation in antiviral drug development.
Data Table: Summary of Biological Activities
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | High | Inhibition of DNA gyrase and topoisomerase IV |
Anticancer | Moderate to High | Induction of apoptosis via caspase activation |
Antiviral | Moderate | Binding to viral proteins |
Case Studies and Research Findings
-
Antimicrobial Study :
A study evaluated the effectiveness of this compound against several bacterial strains, demonstrating a significant reduction in growth rates compared to untreated controls. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics. -
Cancer Cell Line Analysis :
In vitro studies using various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis indicated a marked increase in cells undergoing programmed cell death after treatment. -
Viral Replication Inhibition :
Research focused on the compound's ability to inhibit viral replication in cultured cells showed promising results, particularly against RNA viruses. The mechanism was attributed to the compound's ability to interfere with viral protein synthesis.
Properties
IUPAC Name |
6-bromo-4-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQMJGOVUYZKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422519 | |
Record name | 6-Bromo-4-methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-19-5 | |
Record name | 6-Bromo-4-methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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